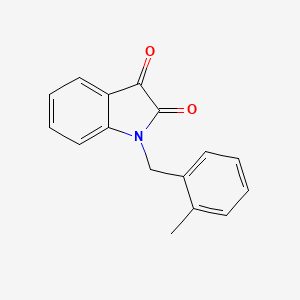

1-(2-methylbenzyl)indoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-6-2-3-7-12(11)10-17-14-9-5-4-8-13(14)15(18)16(17)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMQEKTUDOKLEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methylbenzyl Indoline 2,3 Dione

Classical Approaches to N-Substituted Indoline-2,3-diones

The traditional methods for synthesizing N-substituted indoline-2,3-diones, including 1-(2-methylbenzyl)indoline-2,3-dione (B2869609), primarily involve two strategic disconnections: alkylation of a pre-existing isatin (B1672199) core or the construction of the indoline-2,3-dione ring system with the N-substituent already in place.

Reaction Pathways Involving Alkylation of Isatin Derivatives

The most direct and widely employed classical method for the synthesis of 1-(2-methylbenzyl)indoline-2,3-dione is the N-alkylation of isatin (indoline-2,3-dione) with a suitable 2-methylbenzyl halide. This reaction proceeds via the deprotonation of the nitrogen atom in the isatin ring, followed by nucleophilic substitution.

The general reaction involves treating isatin with a base to generate the isatin anion, which then acts as a nucleophile, attacking the electrophilic carbon of the 2-methylbenzyl halide (e.g., 2-methylbenzyl chloride or bromide). nih.govresearchgate.netconicet.gov.ar A variety of bases and solvents can be utilized for this transformation, with the choice often influencing the reaction time and yield. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃), while polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently used. nih.govresearchgate.net

For instance, a typical procedure would involve stirring isatin with potassium carbonate in DMF, followed by the addition of 2-methylbenzyl chloride and heating the mixture. ijoer.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by pouring the reaction mixture into ice-water, followed by filtration and purification through recrystallization or column chromatography. nih.gov

Table 1: Conventional N-Alkylation of Isatin with Benzyl (B1604629) Halides This table presents representative conditions for the N-alkylation of isatin using conventional heating methods, which are applicable to the synthesis of 1-(2-methylbenzyl)indoline-2,3-dione.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl chloride | K₂CO₃ | DMF | 120 | 1 | 82 | nih.gov |

| Benzyl chloride | KF/Al₂O₃ | Acetonitrile (B52724) | Reflux | 2 | High | semanticscholar.org |

| 4-Nitrobenzyl bromide | K₂CO₃ | DMF | 70-80 | - | Good | conicet.gov.ar |

Cyclization Reactions for Indoline-2,3-dione Ring Formation

An alternative to N-alkylation is the construction of the indoline-2,3-dione ring system from a precursor that already contains the 2-methylbenzyl group on the nitrogen atom. Classical methods for isatin synthesis, such as the Stolle and Sandmeyer syntheses, can be adapted for this purpose.

The Stolle synthesis involves the cyclization of an N-aryl-α-chloroacetanilide with a Lewis acid, typically aluminum chloride (AlCl₃). To synthesize 1-(2-methylbenzyl)indoline-2,3-dione via this route, one would start with N-(2-methylbenzyl)aniline. This would be reacted with oxalyl chloride to form an N-(2-methylbenzyl)-N-phenyloxamic acid chloride, which then undergoes intramolecular Friedel-Crafts acylation to yield the target molecule. biomedres.us

The Sandmeyer synthesis involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid. researchgate.net To apply this to the synthesis of 1-(2-methylbenzyl)indoline-2,3-dione, N-(2-methylbenzyl)aniline would be the starting material. This would be reacted to form the corresponding isonitrosoacetanilide, which would then be cyclized. researchgate.netijapbc.com

Modern Synthetic Strategies and Innovations

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the synthesis of N-substituted indoline-2,3-diones. These modern strategies can be applied to the synthesis of 1-(2-methylbenzyl)indoline-2,3-dione.

Catalytic Methods in N-Substituent Introduction

Modern catalytic systems offer milder and more selective routes for N-alkylation. While the classical approach often relies on stoichiometric amounts of strong bases, catalytic methods can achieve the transformation with greater efficiency. For example, the N-alkylation of isatins can be achieved using trichloroacetimidates as electrophiles in the presence of a Lewis acid catalyst. rsc.org This method has shown good yields for N-alkyl isatins. rsc.org

Furthermore, asymmetric N-alkylation of isatins has been developed using organocatalysis, such as prolinol-catalyzed iminium activation, to introduce chiral N-substituents with high enantioselectivity. rsc.orgnih.gov While not directly applicable to the achiral 2-methylbenzyl group, these methods highlight the progress in catalytic N-functionalization of the isatin core. Iron-catalyzed N-alkylation of indolines with alcohols has also been reported as a sustainable approach, which could potentially be adapted for isatin derivatives. researchgate.netnih.gov

Microwave-Assisted and Ultrasonic Synthesis Techniques

The use of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating. rsc.org The N-alkylation of isatin is particularly well-suited for microwave-assisted synthesis. nih.govresearchgate.net

In a typical microwave-assisted procedure for the synthesis of 1-(2-methylbenzyl)indoline-2,3-dione, isatin, 2-methylbenzyl halide, and a base like potassium carbonate are mixed in a small amount of a high-boiling solvent such as DMF or N-methyl-2-pyrrolidinone (NMP) and subjected to microwave irradiation. nih.govresearchgate.net The reaction times are often reduced from hours to minutes. ijoer.com

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Benzylation of Isatin This table illustrates the advantages of microwave irradiation for the N-alkylation of isatin, a method directly applicable to the synthesis of 1-(2-methylbenzyl)indoline-2,3-dione.

| Method | Base | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating (70°C) | K₂CO₃ | DMF | 1.5 - 2 h | ~70-80 | ijoer.com |

| Microwave (300W) | K₂CO₃ | DMF | 15 min | ~70-80 | ijoer.com |

| Microwave (180°C) | KF/Al₂O₃ | Acetonitrile | 25 min | Complete Conversion | semanticscholar.orgresearchgate.net |

Ultrasound-assisted synthesis is another green chemistry approach that can accelerate chemical reactions. mdpi.comresearchgate.net The application of ultrasonic waves can enhance mass transfer and activate the reacting species, leading to faster reaction rates and higher yields. researchgate.net The synthesis of various heterocyclic compounds, including indole (B1671886) derivatives, has been successfully achieved using ultrasound irradiation. capes.gov.brdoaj.org It is plausible that the N-alkylation of isatin with 2-methylbenzyl halide could be efficiently promoted by ultrasound, potentially under solvent-free conditions. researchgate.net

Flow Chemistry Applications in Indoline-2,3-dione Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The synthesis of isatin derivatives has been explored using flow chemistry systems. researchgate.net For instance, the aldol (B89426) reaction of isatin derivatives has been successfully performed in a continuous flow reactor. researchgate.net While specific examples of N-alkylation of isatin in flow are not extensively documented in the initial search, the principles of flow chemistry can be readily applied to this reaction. A flow setup would typically involve pumping a solution of isatin and a base through a heated reactor coil, followed by the introduction of a solution of 2-methylbenzyl halide. The product would be collected continuously at the outlet of the reactor. This approach could allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity of 1-(2-methylbenzyl)indoline-2,3-dione.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical step in the synthesis of 1-(2-methylbenzyl)indoline-2,3-dione to maximize the yield and ensure high selectivity, minimizing the formation of by-products. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and the selection of an appropriate catalyst or base system.

The selection of a suitable solvent is crucial as it influences the solubility of the reactants and the reactivity of the nucleophilic isatin anion. nih.gov Polar aprotic solvents are generally preferred for the N-alkylation of isatin. nih.govconicet.gov.ar Research on the synthesis of similar N-benzyl isatins has shown that solvents like N,N-dimethylformamide (DMF) and acetonitrile (ACN) are effective. scispace.comsysrevpharm.org

Temperature plays a significant role in the reaction kinetics. Conventional heating methods often require elevated temperatures and longer reaction times. researchgate.net For instance, the synthesis of N-benzyl isatin in DMF with potassium carbonate as the base is typically conducted at around 80°C for several hours. scispace.com Microwave-assisted synthesis has emerged as a more efficient alternative, significantly reducing reaction times, often to a matter of minutes, while in some cases also improving yields. nih.govnih.govresearchgate.net

The following table summarizes the effect of different solvents and temperatures on the yield of N-benzylated isatins, providing a model for the synthesis of 1-(2-methylbenzyl)indoline-2,3-dione.

In the context of N-alkylation of isatin, the term "catalyst" can refer to additives that facilitate the reaction, such as phase-transfer catalysts or salts that enhance the reactivity of the halide. The choice of base is also a critical factor that can be considered part of the catalytic system. Various bases have been screened to optimize the formation of the isatin anion. nih.gov

Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). nih.govscispace.com Studies have shown that K₂CO₃ and Cs₂CO₃ are highly effective, particularly in DMF or N-methyl-2-pyrrolidinone (NMP). nih.gov In some procedures, potassium iodide (KI) is added as a catalyst, which is thought to facilitate the reaction by an in-situ Finkelstein reaction, converting a benzyl chloride to the more reactive benzyl iodide. sysrevpharm.org The use of a solid-supported base like KF/alumina has also been reported, especially in microwave-assisted reactions. researchgate.net

The following table provides an overview of different base/catalyst systems used in the N-alkylation of isatin and their impact on reaction outcomes.

The purity of the starting materials, such as isatin and 2-methylbenzyl halide, and the final product, 1-(2-methylbenzyl)indoline-2,3-dione, is paramount for ensuring the reliability of the synthetic process and the characterization of the compound. A multi-step approach is typically employed for purity assessment.

Initially, the progress of the reaction is monitored using Thin Layer Chromatography (TLC). researchgate.net This technique allows for a rapid qualitative assessment of the consumption of starting materials and the formation of the product.

Upon completion of the reaction, the crude product is subjected to purification techniques. Column chromatography is a widely used method for separating the desired product from unreacted starting materials and any by-products. acs.org The choice of eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) is crucial for achieving good separation. acs.org Recrystallization is another common method for purifying solid products, which can yield highly pure crystalline material. sysrevpharm.org

The final confirmation of the purity and identity of the synthesized 1-(2-methylbenzyl)indoline-2,3-dione is achieved through various spectroscopic techniques. sysrevpharm.orgmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the characteristic functional groups in the molecule. For N-substituted isatins, the disappearance of the N-H stretching band of isatin and the appearance of bands corresponding to the new substituent (e.g., C-H stretching of the benzyl group) confirm the N-alkylation. sysrevpharm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure. In the ¹H NMR spectrum of 1-(2-methylbenzyl)indoline-2,3-dione, the appearance of signals corresponding to the protons of the 2-methylbenzyl group and the absence of the N-H proton signal of isatin are key indicators of successful synthesis. nih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound, further confirming its identity. scispace.commdpi.com Fragmentation patterns observed in mass spectrometry can also provide structural information. scispace.comresearchgate.net

Despite a comprehensive search for scholarly articles and spectroscopic data, detailed experimental ¹H NMR, ¹³C NMR, 2D NMR, and IR spectral data specifically for the compound 1-(2-methylbenzyl)indoline-2,3-dione are not available in the public domain.

While spectral information for analogous compounds, such as N-benzylisatin and other substituted indoline-2,3-diones, is accessible, this information is not directly applicable to the target molecule due to structural differences. The substitution pattern on the aromatic rings and the nature of the substituent on the nitrogen atom significantly influence the chemical shifts and coupling constants in NMR spectroscopy, as well as the vibrational frequencies in IR spectroscopy.

Therefore, to provide a scientifically accurate and detailed analysis as requested in the outline, experimental characterization of 1-(2-methylbenzyl)indoline-2,3-dione would be required. Without access to such primary research data, the generation of the requested article with the specified level of detail and accuracy is not possible.

Advanced Spectroscopic and Structural Characterization of 1 2 Methylbenzyl Indoline 2,3 Dione

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For 1-(2-methylbenzyl)indoline-2,3-dione (B2869609), the molecular formula is C₁₆H₁₃NO₂. bldpharm.com This composition allows for the calculation of a theoretical exact mass.

Table 1: Theoretical Exact Mass of 1-(2-Methylbenzyl)indoline-2,3-dione

| Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|

This value is calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O). An experimental HRMS measurement would be required to confirm this value and thus the elemental composition of a synthesized sample.

Currently, specific experimental HRMS data for 1-(2-methylbenzyl)indoline-2,3-dione are not available in the reviewed scientific literature.

The fragmentation pattern of a molecule in a mass spectrometer is unique and serves as a fingerprint for structural identification. When the molecular ion of 1-(2-methylbenzyl)indoline-2,3-dione (m/z = 251.28) is formed, it is expected to break down into smaller, characteristic fragment ions.

A plausible fragmentation pathway would likely involve the cleavage of the bond between the indoline nitrogen and the benzylic carbon. This would be expected to generate a stable 2-methylbenzyl cation (tropylium ion) at m/z 105 and an indoline-2,3-dione radical. Further fragmentation of the indoline-2,3-dione moiety could also occur.

However, without experimental mass spectra, a definitive analysis of the fragmentation pattern for 1-(2-methylbenzyl)indoline-2,3-dione cannot be provided. Such an analysis is contingent on published research data which is not currently available.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of 1-(2-methylbenzyl)indoline-2,3-dione and offer insights into its solid-state conformation and intermolecular interactions.

Despite the utility of this technique, a search of crystallographic databases and the scientific literature did not yield any published crystal structures for 1-(2-methylbenzyl)indoline-2,3-dione. Therefore, the following subsections, which rely on such data, cannot be completed with specific experimental findings.

This analysis requires a solved crystal structure. Information regarding the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry of the unit cell, is not available as no crystallographic studies have been published for this compound.

Detailed geometric parameters, including the specific lengths of atomic bonds (in Ångströms), the angles between them (in degrees), and the torsional angles that define the molecule's conformation, are determined from X-ray crystallographic data. As no such data exists in the literature for 1-(2-methylbenzyl)indoline-2,3-dione, a data table of these parameters cannot be generated.

The arrangement of molecules in a crystal lattice is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. An analysis of these interactions reveals the crystal packing motifs. This information is derived from crystallographic studies and is therefore not available for 1-(2-methylbenzyl)indoline-2,3-dione.

Chemical Reactivity and Functionalization of 1 2 Methylbenzyl Indoline 2,3 Dione

Reactions at the Carbonyl Groups (C2 and C3)

The adjacent carbonyl groups at the C2 and C3 positions of the indoline-2,3-dione core are hubs of chemical reactivity, readily participating in condensation reactions, nucleophilic additions, and derivatizations.

Condensation Reactions with Amines (Schiff Base Formation)

The C3 carbonyl group of 1-(2-methylbenzyl)indoline-2,3-dione (B2869609) is highly electrophilic and readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone for the synthesis of a wide array of derivatives. The general mechanism involves the nucleophilic attack of the amine on the C3 carbonyl carbon, followed by dehydration to yield the corresponding 3-iminoindolin-2-one.

Studies on various N-substituted isatins, including N-benzyl derivatives, have demonstrated that these condensation reactions can be efficiently carried out by refluxing the isatin (B1672199) derivative with the desired amine in a suitable solvent, often with a catalytic amount of acid. dovepress.comchalcogen.roksu.edu.sanih.gov For instance, the reaction of N-substituted isatins with nalidixic acid hydrazide has been shown to produce Schiff bases with potential antimycobacterial activity. chalcogen.ronih.gov While specific studies on 1-(2-methylbenzyl)indoline-2,3-dione are not extensively documented in this context, the reactivity is expected to be analogous.

A representative reaction involves the condensation of 1-(substituted-benzyl)isatins with nalidixic acid hydrazide, which proceeds in two steps. The first step is the N-alkylation of isatin to form the N-benzyl derivative, followed by condensation with the hydrazide. ksu.edu.sa

Table 1: Representative Conditions for Schiff Base Formation with N-Substituted Isatins

| N-Substituted Isatin | Amine/Hydrazide | Solvent | Conditions | Product Yield | Reference |

| N-benzylisatin derivatives | Nalidixic acid hydrazide | DMF | 80°C, 12h (for N-alkylation step) | 60-75% (for N-alkylation) | chalcogen.ro |

| Isatin | Cefotaxime | Methanol | Reflux, 6h, glacial acetic acid | - | scirp.org |

| 1H-indole-2,3-dione | Benzene-1,2-diamine | Methanol | Room temperature, 20 min | 54.2% | bjbs.com.br |

Nucleophilic Additions and Substitutions

The electrophilic nature of the C3 carbonyl carbon makes it susceptible to attack by various nucleophiles. These reactions can lead to the formation of 3-substituted-3-hydroxyindolin-2-ones, which can serve as versatile intermediates for further synthetic transformations.

While specific studies on 1-(2-methylbenzyl)indoline-2,3-dione are limited, research on related N-functionalized indoles demonstrates the feasibility of such reactions. For example, the base-catalyzed nucleophilic addition of indoles to vinylene carbonate has been reported to proceed smoothly, yielding 4-indolyl-1,3-dioxolanones. mdpi.com This highlights the potential for nucleophilic attack at the indole (B1671886) nitrogen, which can influence the reactivity of the carbonyl groups.

Furthermore, the concept of "umpolung" of indole reactivity through the generation of indolynes allows for nucleophilic attack on the benzenoid ring, providing access to substituted indoles that are not achievable through classical methods. nih.gov While not a direct reaction at the carbonyl group, it showcases the broader context of nucleophilic reactions involving the indole scaffold.

Derivatization for Scaffold Expansion (e.g., thiosemicarbazide (B42300) formation)

A significant derivatization pathway for 1-(2-methylbenzyl)indoline-2,3-dione involves the condensation with thiosemicarbazide to form the corresponding 3-thiosemicarbazone. This reaction typically occurs at the C3-carbonyl position and is a common strategy for synthesizing compounds with a wide range of biological activities. nih.govresearchgate.net

A study has detailed the synthesis of 1-(2-methylbenzyl)indoline-2,3-dione and its subsequent conversion to the thiosemicarbazone derivative. The initial N-alkylation of isatin with 2-methylbenzyl chloride yields 1-(2-methylbenzyl)indoline-2,3-dione. This intermediate is then reacted with thiosemicarbazide, typically in a protic solvent like ethanol (B145695) with an acid catalyst, to afford the target thiosemicarbazone. nih.gov

Table 2: Synthesis of 1-(2-methylbenzyl)-2,3-dihydro-1H-indole-2,3-dione-3-thiosemicarbazone

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| Isatin | 2-Methylbenzyl chloride | - | - | 1-(2-Methylbenzyl)indoline-2,3-dione | 81% | nih.gov |

| 1-(2-Methylbenzyl)indoline-2,3-dione | Thiosemicarbazide | Acetonitrile (B52724) | - | 1-(2-Methylbenzyl)-2,3-dihydro-1H-indole-2,3-dione-3-thiosemicarbazone | 58% | nih.gov |

Reactions Involving the Indole Nitrogen (N1)

The indole nitrogen in 1-(2-methylbenzyl)indoline-2,3-dione is already substituted, which precludes direct N-H reactions. However, the existing N-benzyl group can influence the reactivity of the aromatic rings, and the general principles of N-alkylation and N-acylation are crucial for the synthesis of its derivatives.

Electrophilic Substitutions on the Aromatic Ring

The isatin nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl groups. However, substitutions can occur, typically at the C5 or C7 positions of the indole ring. The presence of the N-(2-methylbenzyl) group can further influence the regioselectivity of these reactions.

Functionalization through N-Alkylation or N-Acylation (for derivatives)

The synthesis of 1-(2-methylbenzyl)indoline-2,3-dione itself is a prime example of N-alkylation. The reaction typically involves the deprotonation of the isatin nitrogen with a base, such as potassium carbonate, followed by nucleophilic attack on an alkyl halide, in this case, 2-methylbenzyl chloride. ksu.edu.sa This method is a general and effective way to introduce a wide variety of substituents at the N1 position of the indoline-2,3-dione core.

Further N-acylation is not directly applicable to 1-(2-methylbenzyl)indoline-2,3-dione as the nitrogen is already alkylated. However, the principles of N-acylation are relevant to the broader class of isatin derivatives and are often employed to introduce functional groups that can modulate the compound's chemical and biological properties. For instance, N-acetylisatin is a common intermediate in the synthesis of more complex heterocyclic systems.

Table 3: General Conditions for N-Alkylation of Isatin

| Isatin Derivative | Alkylating/Acylating Agent | Base | Solvent | Conditions | Reference |

| Isatin | Substituted benzyl (B1604629) chloride/bromide | K2CO3 | DMF | 80°C, 12h | chalcogen.ro |

| Isatin | 2-Methylbenzyl chloride | - | - | - | nih.gov |

Reactivity of the 2-Methylbenzyl Moiety

The 2-methylbenzyl group attached to the nitrogen atom of the indoline-2,3-dione core offers specific sites for chemical reactions, separate from the reactivity of the isatin ring itself. These sites include the methylene (B1212753) (-CH2-) group and the aromatic benzyl ring.

The methylene protons of the N-benzyl group are in a "benzylic" position, which makes them susceptible to radical reactions and oxidation.

Radical Halogenation: The benzylic C-H bonds are weaker than typical alkyl C-H bonds and can be selectively halogenated under free-radical conditions. ucalgary.ca Reagents such as N-Bromosuccinimide (NBS), often used with a radical initiator like light or heat, can introduce a bromine atom at the methylene position. ucalgary.ca This reaction proceeds via a stable benzyl radical intermediate. ucalgary.ca While specific studies on 1-(2-methylbenzyl)indoline-2,3-dione are not prevalent, this benzylic position is expected to undergo such transformations. The reaction can be controlled to achieve mono- or di-bromination depending on the equivalents of the halogenating agent used. nih.gov

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group. Strong oxidizing agents like chromium(VI) reagents can convert N-benzyl groups into N-benzoyl groups. researchgate.net Other methods for the oxidation of benzylic positions, such as those involving cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or potassium permanganate, have also been documented for various N-benzyl compounds. researchgate.net These reactions transform the benzyl group into an acyl group, significantly altering the electronic properties of the N-substituent.

The benzyl ring of the 1-(2-methylbenzyl) moiety can undergo electrophilic aromatic substitution (EAS) reactions. lumenlearning.com The position of substitution on the ring is directed by the two existing substituents: the methyl group (-CH3) and the N-methylene-isatin group (-CH2-isatin).

Directing Effects:

Methyl Group: The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. It is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself.

N-Methylene-Isatin Group: This group is generally considered electron-withdrawing and deactivating due to the influence of the adjacent isatin core. Deactivating groups typically direct incoming electrophiles to the meta position.

The outcome of an EAS reaction on the 2-methylbenzyl ring depends on the interplay of these opposing effects. libretexts.org The activating, ortho-, para-directing influence of the methyl group often dominates. Therefore, in reactions like nitration (using HNO3/H2SO4) or halogenation (using Br2/FeBr3), substitution is most likely to occur at the positions ortho and para to the methyl group, with steric hindrance potentially favoring the para position. libretexts.orgyoutube.com

Rearrangement Reactions and Ring Transformations

The isatin scaffold of 1-(2-methylbenzyl)indoline-2,3-dione is known to participate in various rearrangement and ring-expansion reactions, often initiated by nucleophilic attack at the C3-carbonyl.

Benzilic Acid Rearrangement: Isatins can undergo a benzilic acid-type rearrangement under basic conditions (e.g., hydroxide), where the 1,2-dicarbonyl system is converted into an α-hydroxy carboxylic acid. libretexts.org This involves the transformation of the five-membered ring of the isatin core.

Ring Expansion to Benzodiazepines: N-substituted isatins are key precursors for the synthesis of larger heterocyclic systems. For instance, reaction with 2-aminobenzylamine can lead to the formation of 1,4-benzodiazepinone derivatives through a series of condensation and rearrangement steps. researchgate.net

Other Sigmatropic Rearrangements: While not documented for this specific molecule, related N-benzyl systems can undergo sigmatropic rearrangements. For example, N-benzyl-O-allylhydroxylamines have been shown to undergo a chemrevlett.comuevora.pt sigmatropic rearrangement upon treatment with a strong base, indicating the potential for complex intramolecular transformations involving the N-benzyl moiety under specific conditions. psu.edu

Exploration of Multi-Component Reactions Incorporating the Compound

Isatin and its N-substituted derivatives are exceptionally valuable building blocks in multi-component reactions (MCRs), which allow for the rapid construction of complex molecular scaffolds in a single step. chemrevlett.comuevora.pt 1-(2-Methylbenzyl)indoline-2,3-dione is an ideal candidate for such reactions, primarily leveraging the electrophilicity of its C3-carbonyl group.

A prominent class of MCRs involving N-substituted isatins is the 1,3-dipolar cycloaddition. In a typical sequence, the isatin condenses with an amino acid (such as proline or sarcosine) or a primary amine (like a benzylamine) to form an azomethine ylide in situ. uevora.ptuevora.pt This dipole then reacts with a dipolarophile (an electron-deficient alkene or alkyne) to generate highly substituted spiro-pyrrolidine or spiro-pyrrolizidine oxindole (B195798) systems. uevora.pt The use of N-benzylisatins in these reactions is well-established, and 1-(2-methylbenzyl)indoline-2,3-dione is expected to react similarly, affording complex heterocyclic products. uevora.pt

The table below summarizes representative MCRs where N-benzylisatin derivatives serve as key components, illustrating the types of transformations applicable to 1-(2-methylbenzyl)indoline-2,3-dione.

| Reaction Type | Components | Resulting Scaffold | Reference(s) |

| 1,3-Dipolar Cycloaddition | N-Benzylisatin, Benzylamine, (E)-3-arylidene-2,3-dihydro-8-nitro-4-quinolone | Spiropyrrolidine-oxindole | uevora.pt |

| 1,3-Dipolar Cycloaddition | N-Benzylisatin, L-Proline, Alkyl propiolate | Azocino[1,2-a]benzo[c] uevora.ptsysrevpharm.orgdiazocine | uevora.pt |

| Condensation/Cyclization | N-Benzylisatin, Substituted Aryl Aldehyde, Hydrazine | N-Benzylisatin-aryl hydrazone | mdpi.com |

| Condensation | N-Benzylisatin, 2-Aminobenzamide | Spiro[indoline-3,2'-quinazoline]-dione | researchgate.net |

These MCRs highlight the synthetic utility of the 1-(2-methylbenzyl)indoline-2,3-dione framework in diversity-oriented synthesis to create libraries of complex, drug-like molecules.

Mechanistic Biological Activity Investigations of 1 2 Methylbenzyl Indoline 2,3 Dione and Its Derivatives in Vitro and Cellular Studies

In Vitro Cytotoxicity and Antiproliferative Effects on Cell Lines

The isatin (B1672199) scaffold is a common feature in many compounds exhibiting significant cytotoxic and antiproliferative activities against a variety of human cancer cell lines. nih.govresearchgate.net While direct studies on 1-(2-methylbenzyl)indoline-2,3-dione (B2869609) are limited, research on structurally related N-benzyl isatin derivatives provides valuable insights into its potential mechanisms of action. For instance, a series of N-benzyl indole-3-carboxaldehyde-based hydrazones demonstrated significant anti-triple-negative breast cancer activity, with some compounds showing potent effects on the MDA-MB-231 cell line. nih.gov

The cytotoxic effects of isatin derivatives have been observed across a range of cancer cell lines. For example, isatin itself has shown cytotoxicity against human promylocytic leukemia HL-60 cells. researchgate.net Various derivatives have demonstrated activity against cell lines such as the human colon adenocarcinoma cell line (HT-29) and the human breast adenocarcinoma cell line (MCF7). nih.gov

Table 1: Cytotoxicity of Isatin Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Isatin | HL-60 | 2.94 µg/ml | researchgate.net |

| 3-benzylidene indole-2-one derivative (IVd) | HT-29 | 7.51 | nih.gov |

| 3-benzylidene indole-2-one derivative (IVd) | MCF-7 | 42.07 | nih.gov |

| N-benzyl indole-3-carboxaldehyde-based hydrazone (5b) | MDA-MB-231 | 17.2 ± 0.4 | nih.gov |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | MCF-7 | 2.93 ± 0.47 | nih.gov |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | A-549 | >50 | nih.gov |

| 5-Fluoro-1-(o-fluorobenzyl)indoline-2,3-dione (3a) | HuTu-80 | 18.3 ± 0.9 | nih.gov |

| 5-Fluoro-1-(o-chlorobenzyl)indoline-2,3-dione (3b) | HuTu-80 | 15.6 ± 0.8 | nih.gov |

Cell Cycle Perturbations and Apoptosis Induction Pathways

A significant mechanism through which isatin derivatives exert their antiproliferative effects is the induction of cell cycle arrest and apoptosis. nih.gov

Cell Cycle Arrest: Studies on various isatin derivatives have shown that they can halt the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For example, some indole (B1671886) derivatives can induce cell cycle arrest in the G1/S phase. nih.gov Other studies have reported that novel indolo[3,2-b]andrographolide derivatives cause cell cycle arrest in the S-phase in HCT116 cells. mdpi.com Furthermore, certain 3-arylidene-2-oxo-indoline derivatives have been shown to arrest the cell cycle at the G2/M phase. nih.gov The specific phase of arrest appears to be dependent on the chemical structure of the derivative and the type of cancer cell. nih.govfrontiersin.orgmdpi.com This cell cycle arrest is often mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.commdpi.com

Apoptosis Induction Pathways: Isatin and its derivatives are known to trigger programmed cell death, or apoptosis, in cancer cells. researchgate.netnih.gov This process is often initiated through the intrinsic mitochondrial pathway. Evidence suggests that these compounds can alter the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2. researchgate.net An increase in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of a cascade of caspases, including caspase-9 and the executioner caspase-3. nih.govresearchgate.net Activation of caspase-3 ultimately leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation. researchgate.netnih.gov Some N-substituted indoline-2,3-dione derivatives have been shown to induce apoptosis in MCF-7 cells, with a significant increase in early and late apoptotic cell populations observed through Annexin-V-FTIC assays. nih.gov

Interference with Cellular Signaling Cascades

The antiproliferative effects of 1-(2-methylbenzyl)indoline-2,3-dione and its analogs are also linked to their ability to interfere with crucial cellular signaling pathways that regulate cell growth, survival, and proliferation. The isatin scaffold is a key component of several clinically approved receptor tyrosine kinase (RTK) inhibitors, such as sunitinib, which highlights the potential of this chemical class to target these pathways. researchgate.net

Indole compounds, in general, have been shown to deregulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway. researchgate.net A novel indole derivative, LKD1214, was found to suppress the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several malignancies. nih.gov This compound was shown to repress Smoothened (SMO) activity by blocking its ciliary translocation, a key step in the Hh pathway. nih.gov

Mechanisms of Action at the Molecular Level (e.g., enzyme inhibition, receptor modulation)

At the molecular level, isatin derivatives exert their biological effects through the inhibition of various enzymes and modulation of receptor activity.

Enzyme Inhibition: A prominent mechanism of action for many isatin derivatives is the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs). nih.gov By competing with ATP for the binding site on these enzymes, they can block the phosphorylation of target proteins, thereby halting cell cycle progression. nih.gov For instance, 3-arylidene-2-oxo-indoline derivatives have been designed as CDK2 inhibitors. nih.gov

Another class of enzymes inhibited by isatins are carboxylesterases (CEs), which are involved in the metabolism of numerous drugs. dergipark.org.tr The inhibitory potency of isatin compounds against CEs has been linked to their hydrophobicity. dergipark.org.tr Additionally, some indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting a potential application in managing diabetes. nih.gov

Receptor Modulation: While direct receptor modulation by 1-(2-methylbenzyl)indoline-2,3-dione is not extensively documented, the broader class of isatins has been shown to interact with various receptors.

Antimicrobial Activity at the Mechanistic Level

Isatin and its derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govbrieflands.com

Table 2: Antimicrobial Activity of Isatin Derivatives

| Derivative Class | Microorganism | Activity/MIC | Source |

|---|---|---|---|

| 3-Substituted indole-2-one/thione | Methicillin-resistant Staphylococcus aureus (MRSA) | 125-500 µg/mL | dergipark.org.tr |

| 3-Substituted indole-2-one/thione | Salmonella enterica | 125 µg/mL | dergipark.org.tr |

| Spiroquinoline-indoline-dione | Enterococcus faecalis | 375–3000 µg/mL | nih.gov |

| Spiroquinoline-indoline-dione | Staphylococcus aureus | 375–3000 µg/mL | nih.gov |

| Isatin-3-thiosemicarbazone ribonucleosides | Bacillus subtilis | Slight inhibitory activity | researchgate.net |

| Isatin-3-thiosemicarbazone ribonucleosides | Staphylococcus aureus | Slight inhibitory activity | researchgate.net |

| Isatin-3-thiosemicarbazone ribonucleosides | Pseudomonas aeruginosa | Slight inhibitory activity | researchgate.net |

| Isatin-3-thiosemicarbazone ribonucleosides | Escherichia coli | Slight inhibitory activity | researchgate.net |

Inhibition of Bacterial or Fungal Growth (focus on cellular targets)

The antimicrobial action of isatin derivatives is multifaceted. One of the proposed mechanisms is the inhibition of essential cellular processes. For example, some isatin derivatives are thought to act by inhibiting bacterial cell fusion. nih.gov Furthermore, derivatives containing an indole-isonitrile skeleton, such as 3-(2-isocyano-6-methylbenzyl)-1H-indole, have been identified as potent inhibitors of quorum sensing in Serratia marcescens. nih.gov Quorum sensing is a bacterial communication system that regulates virulence factor production and biofilm formation. By interfering with this system, these compounds can reduce the pathogenicity of bacteria without directly killing them, which may reduce the likelihood of resistance development. nih.gov

Disruption of Microbial Cell Wall/Membrane Integrity

A key mechanism of antimicrobial action for some isatin derivatives is the disruption of the bacterial cell wall or membrane. nih.gov The bacterial cell wall, composed primarily of peptidoglycan, is essential for maintaining cell shape and integrity, making it an attractive target for antibiotics. mdpi.com It is proposed that some synthesized derivatives of isatin act through a mixed mechanism that includes the inhibition of bacterial cell wall synthesis. nih.gov While the precise molecular interactions leading to this disruption are still under investigation for 1-(2-methylbenzyl)indoline-2,3-dione, the general principle involves interference with the synthesis or cross-linking of the peptidoglycan layer, leading to cell lysis and death.

Modulation of Virulence Factors

The ability of pathogenic bacteria to cause disease is dependent on the expression of various virulence factors. Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors, once a population threshold is reached. Isatin and indole derivatives have emerged as potential anti-pathogenic agents through the disruption of QS systems.

Studies on compounds structurally related to 1-(2-methylbenzyl)indoline-2,3-dione have demonstrated significant activity in inhibiting virulence factors in opportunistic pathogens like Serratia marcescens and Klebsiella pneumoniae. nih.govnih.gov For instance, the derivative 3-(2-isocyano-6-methylbenzyl)-1H-indole (IMBI) was identified as a potent quorum sensing inhibitor (QSI). nih.govresearchgate.net In S. marcescens, IMBI was shown to significantly inhibit the formation of biofilms, which are protective matrices that shield bacteria from antibiotics and host immune responses. nih.govresearchgate.net At sub-inhibitory concentrations, it reduced biofilm formation by 42% and interfered with the production of other virulence factors, including prodigiosin (B1679158) (a characteristic red pigment) and protease. nih.govresearchgate.net

Mechanistically, these indole derivatives appear to downregulate the expression of genes critical for virulence and biofilm formation, such as fimA, bsmA, pigP, and flhC. nih.gov By interfering with these regulatory networks, these compounds can enhance the susceptibility of bacteria to conventional antibiotics, highlighting a strategy to combat drug-resistant infections. nih.govresearchgate.net

Anti-inflammatory Mechanisms (In Vitro Models)

Inflammation is a complex biological response to harmful stimuli, but chronic or excessive inflammation contributes to numerous diseases. Isatin derivatives have shown considerable anti-inflammatory properties in various in vitro models. wright.edu The nature of the substituent at the N-1 position of the isatin core, such as the 2-methylbenzyl group, plays a crucial role in modulating these activities. chula.ac.th

A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory mediators released by immune cells like macrophages and microglia. In cellular models, typically using lipopolysaccharide (LPS) to induce an inflammatory response, N-substituted isatin derivatives have been shown to effectively reduce the production of several key mediators.

Studies on various isatin derivatives demonstrate a consistent pattern of inhibition against nitric oxide (NO), a signaling molecule that can be pro-inflammatory at high concentrations. mdpi.com Isatin itself has been found to inhibit NO production in activated RAW 264.7 macrophage cells in a dose-dependent manner. nih.gov Furthermore, derivatives have been shown to significantly decrease the release of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as Prostaglandin E2 (PGE2). mdpi.comnih.govresearchgate.net This inhibition is directly linked to the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

| Mediator | Cell Model | Observed Effect | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-stimulated BV2 microglia | Significant reduction by N-alkylated and 5-chlorinated isatin derivatives. | mdpi.com |

| Tumor Necrosis Factor-α (TNF-α) | LPS-activated RAW 264.7 macrophages | Dose-dependent inhibition by isatin and its analogues. | nih.gov |

| Interleukin-6 (IL-6) | LPS-treated MonoMac-6 monocytic cells | Inhibition by tricyclic isatin oxime derivatives. | researchgate.netnih.gov |

| Prostaglandin E2 (PGE2) | LPS/IFN-γ-activated RAW 264.7 macrophages | Inhibition associated with downregulation of COX-2 expression. | nih.gov |

The production of pro-inflammatory mediators is controlled by complex intracellular signaling pathways. Isatin derivatives exert their anti-inflammatory effects by modulating these key pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a primary target for anti-inflammatory drugs. nih.gov

Several studies have confirmed that isatin derivatives can suppress the activation of the NF-κB pathway. mdpi.comresearchgate.netnih.gov They achieve this by preventing the degradation of its inhibitory protein, IκBα, which in turn blocks the translocation of NF-κB into the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes. nih.gov Additionally, isatin derivatives have been shown to interfere with mitogen-activated protein kinase (MAPK) signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, which also play a critical role in the inflammatory response. mdpi.comnih.gov Other research has pointed to the ability of specific isatin derivatives to inhibit various protein kinases, including DYRK1A and PIM1, which are involved in regulating inflammatory processes. researchgate.netnih.gov

Antioxidant Mechanisms (Cellular and Biochemical Assays)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathology of many diseases. Indole-based compounds, including isatin derivatives, possess notable antioxidant properties. researchgate.netdovepress.com

One of the primary antioxidant mechanisms is the direct scavenging of free radicals. The isatin core and its derivatives have demonstrated the ability to neutralize harmful radicals in various biochemical assays. In a lipid peroxidation assay, which measures the oxidative degradation of lipids, isatin isolated from a natural source showed radical scavenging activity with an EC50 value of 72.80 μg/ml. researchgate.netnih.govnih.gov This indicates a direct capacity to protect cellular membranes from oxidative damage.

Broader studies on a range of indolic compounds using the 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical decoloration method have confirmed the free-radical scavenging activity of the indole structure. researchgate.net The antioxidant capacity can be influenced by the specific substituents on the indole ring, which affect the molecule's ability to donate a hydrogen atom or an electron to stabilize a free radical. researchgate.net

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Isatin (1H-indole-2,3-dione) | Lipid Peroxidation Inhibition | EC50 = 72.80 μg/ml | researchgate.netnih.gov |

| Various Indolic Compounds | ABTS Radical Scavenging | Demonstrated hydrophilic and lipophilic antioxidant properties. | researchgate.net |

| Triazole-Quinoline Derivatives | DPPH Radical Scavenging | Promising activity, with up to 73.5% scavenging at 10 µM for some compounds. | mdpi.com |

Beyond direct scavenging, 1-(2-methylbenzyl)indoline-2,3-dione and its analogs can exert antioxidant effects by modulating key enzymes involved in oxidative pathways. Isatin is a well-documented inhibitor of monoamine oxidase (MAO), particularly MAO-B. acs.orgmedchemexpress.com MAO enzymes are crucial in the metabolism of neurotransmitters, and their activity produces hydrogen peroxide, a significant source of oxidative stress in the brain. researchgate.netacs.org By inhibiting MAO, these compounds can reduce the generation of ROS, which is particularly relevant for neuroprotection. acs.org

Enzyme Inhibition Studies

Derivatives of indoline-2,3-dione, commonly known as isatin, represent a versatile class of heterocyclic compounds that have garnered significant attention for their wide-ranging biological activities. A substantial body of research has focused on their potential as enzyme inhibitors, exploring their interactions with various enzymatic targets through in vitro and cellular studies. The core isatin scaffold has been chemically modified in numerous ways, including substitutions at the N-1 position, such as the addition of a 2-methylbenzyl group, to modulate potency and selectivity. These investigations have revealed that isatin derivatives can inhibit enzymes crucial to a variety of pathological conditions.

Identification of Specific Enzyme Targets

In vitro studies have identified that 1-(2-methylbenzyl)indoline-2,3-dione and its related analogues interact with a diverse array of specific enzyme targets. The versatility of the isatin core allows for its derivatives to be tailored as inhibitors for different enzyme families.

One key target is urease , an enzyme involved in bacterial pathogenesis. A study synthesizing N-benzyl-substituted isatin-3-thiosemicarbazones, including a derivative with the N-(2-methylbenzyl) group, identified these compounds as potent inhibitors of the urease enzyme. researchgate.net

Other identified enzyme targets for the broader class of N-substituted isatin derivatives include:

Cholinesterases : Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of neurotransmission, are inhibited by N-alkyl isatin derivatives. researchgate.netresearchgate.net Generally, selectivity towards BChE is observed. researchgate.net

Fatty Acid Amide Hydrolase (FAAH) : This enzyme is involved in the degradation of endocannabinoids. N-1 substituted isatin derivatives have been developed as potent FAAH inhibitors. nih.gov

Carboxylesterases (CEs) : These enzymes are crucial for the metabolism of numerous ester-containing drugs. Isatins with hydrophobic groups have been shown to be potent and specific CE inhibitors. nih.gov

Protein Kinases : This large family of enzymes is a common target.

Glycogen Synthase Kinase-3β (GSK-3β) : N-alkyl isatin derivatives have been evaluated for their inhibitory capacity against GSK-3β, an enzyme implicated in several diseases including neurodegenerative disorders and diabetes. scielo.br

Cyclin-Dependent Kinase 2 (CDK2) : As a key regulator of the cell cycle, CDK2 is a significant target in cancer research. Isatin derivatives are recognized as a convenient basis for developing new CDK2 inhibitors. nih.govmdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : This receptor tyrosine kinase is a key mediator of angiogenesis. Derivatives based on a 1-benzyl-5-bromoindolin-2-one scaffold have demonstrated inhibitory activity against VEGFR-2. mdpi.com

Aldehyde Dehydrogenase (ALDH) : Certain isatin derivatives have shown inhibitory activity against multiple isoforms of ALDH, including ALDH1A1, ALDH1A3, and ALDH3A1, which are often overexpressed in cancer stem cells. nih.gov

Monoamine Oxidase (MAO) : Isatin itself is an endogenous, reversible inhibitor of both MAO-A and MAO-B, enzymes that metabolize neurotransmitters. nih.gov

α-Glucosidase and α-Amylase : These enzymes are involved in carbohydrate digestion, and their inhibition is a strategy for managing type 2 diabetes. Indoline-2,3-dione-based derivatives have been evaluated as inhibitors of both enzymes. nih.gov

Chorismate Mutase (CM) : This enzyme is found in bacteria, fungi, and plants, making it a target for antimicrobial agents. Novel isatin–indole derivatives have shown good to high inhibition of CM in vitro. rsc.org

SARS-CoV-2 Main Protease (Mpro) : In the search for antiviral agents, N-substituted isatin-based molecules have been identified as effective inhibitors of this critical viral protease. scienceopen.com

Kinetic Characterization of Enzyme Inhibition

The inhibitory effects of 1-(2-methylbenzyl)indoline-2,3-dione and its analogues have been quantified through kinetic studies, providing data on their potency and mechanism of action. These studies typically determine the half-maximal inhibitory concentration (IC₅₀) and, in some cases, the inhibition constant (Kᵢ) and the type of inhibition.

For a derivative of the target compound, N-(2-Methylbenzyl)-isatin-3-thiosemicarbazone , potent inhibition of urease was observed with an IC₅₀ value of 1.15 µM, which was superior to the standard inhibitor thiourea (B124793) (IC₅₀ = 22.3 µM). researchgate.net

Kinetic data for other closely related indoline-2,3-dione derivatives against various enzymes are summarized below.

One study on Fatty Acid Amide Hydrolase (FAAH) found that modifying the N-1 position of the isatin ring led to a potent inhibitor. An allyl-substituted derivative exhibited a reversible and competitive FAAH inhibition with a Kᵢ value of 5 nM. nih.gov

| Compound | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type |

|---|---|---|---|

| (Z)-3-((1H-benzo[d]imidazol-2-yl)imino)-1-allylindolin-2-one | 6.7 | 5 | Competitive, Reversible |

Investigations into cholinesterases revealed that N-alkyl isatins showed a preference for inhibiting Butyrylcholinesterase (BChE). The potency was found to correlate with the size of the N-alkyl group. researchgate.net

| Compound | IC₅₀ (µM) | Selectivity |

|---|---|---|

| N-decyl isatin | 3.77 | 22-fold for BChE over AChE |

For VEGFR-2 , derivatives of 1-benzyl-5-bromoindolin-2-one demonstrated notable inhibitory activity.

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 7c | 0.728 |

| Compound 7d | 0.503 |

Studies on α-glucosidase and α-amylase also yielded potent inhibitors from the indoline-2,3-dione class.

| Compound | Enzyme | IC₅₀ (µM) |

|---|---|---|

| Analogue 11 | α-Glucosidase | 0.90 ± 0.10 |

| α-Amylase | 1.10 ± 0.10 | |

| Analogue 1 | α-Glucosidase | 1.10 ± 0.10 |

| α-Amylase | 1.30 ± 0.10 |

These kinetic characterizations are crucial for understanding the structure-activity relationships and for guiding the rational design of more potent and selective enzyme inhibitors based on the 1-(2-methylbenzyl)indoline-2,3-dione scaffold.

Advanced Research Applications and Future Directions

Development as Molecular Probes in Chemical Biology

The isatin (B1672199) scaffold is a well-established pharmacophore, and its derivatives are increasingly being explored as molecular probes to investigate complex biological processes. While direct studies on 1-(2-methylbenzyl)indoline-2,3-dione (B2869609) as a molecular probe are not yet prevalent, the known reactivity of the isatin core suggests significant potential. The C3-carbonyl group of the indoline-2,3-dione moiety is highly electrophilic, making it a target for nucleophilic attack by amino acid residues in proteins. This reactivity can be harnessed to design covalent probes that irreversibly bind to specific targets, such as enzymes.

For instance, radiolabeled N-benzyl isatin sulfonamide analogues have been developed as PET tracers for imaging apoptosis by targeting caspase-3. rsc.org A similar strategy could be employed for 1-(2-methylbenzyl)indoline-2,3-dione, where the introduction of a suitable reporter group, such as a fluorophore or a radioisotope, could enable its use in tracking specific cellular events or protein activities. The 2-methylbenzyl group would play a crucial role in modulating the selectivity and binding affinity of the probe for its target. Future research could focus on synthesizing derivatives of 1-(2-methylbenzyl)indoline-2,3-dione equipped with bioorthogonal handles for pull-down assays to identify novel protein interactions.

Exploration in Materials Science

The unique electronic and structural properties of the indoline-2,3-dione scaffold make it a promising candidate for various applications in materials science.

Fluorescent Sensor Applications

Indole-based compounds are known for their fluorescent properties, which can be modulated by the presence of specific analytes, making them excellent candidates for fluorescent sensors. nih.gov While the intrinsic fluorescence of 1-(2-methylbenzyl)indoline-2,3-dione may be modest, its derivatives could be designed to act as "turn-on" or "turn-off" fluorescent sensors for metal ions or other small molecules.

The isatin core can be chemically modified to incorporate chelating moieties that bind to specific ions. Upon binding, conformational changes or electronic perturbations in the molecule can lead to a significant change in its fluorescence emission. For example, a Schiff base derivative of an isatin analog could be synthesized to create a selective sensor for a particular metal ion. The 2-methylbenzyl group would influence the steric environment around the binding site, potentially enhancing the selectivity of the sensor.

Table 1: Potential Design Strategies for Fluorescent Sensors Based on 1-(2-methylbenzyl)indoline-2,3-dione

| Sensor Type | Design Strategy | Target Analyte |

| "Turn-on" Sensor | Introduction of a quenching group that is removed upon analyte binding. | Metal Ions (e.g., Zn²⁺, Cu²⁺) |

| "Turn-off" Sensor | A fluorescent derivative where analyte binding induces quenching. | Anions (e.g., F⁻, CN⁻) |

| Ratiometric Sensor | A derivative with two emissive states that change in ratio upon analyte binding. | pH, Polarity |

Corrosion Inhibition Studies

Isatin derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. jmaterenvironsci.comimist.ma These molecules function by adsorbing onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions of the corrosion process. The effectiveness of these inhibitors is largely dependent on their chemical structure, including the presence of heteroatoms (N, O) and aromatic rings, which facilitate adsorption.

The compound 1-(2-methylbenzyl)indoline-2,3-dione possesses these key features. The nitrogen and oxygen atoms of the isatin ring, along with the π-electrons of the benzene (B151609) rings, can interact with the vacant d-orbitals of the metal surface, leading to strong adsorption. The 2-methylbenzyl group can further enhance the protective layer by increasing the surface area covered by the molecule. Studies on related compounds, such as 1-allyl-5-chloro-indoline-2,3-dione, have shown that the inhibition efficiency increases with the concentration of the inhibitor. imist.ma It is hypothesized that 1-(2-methylbenzyl)indoline-2,3-dione would act as a mixed-type inhibitor. jmaterenvironsci.comimist.ma

Table 2: Electrochemical Parameters for Hypothetical Corrosion Inhibition by 1-(2-methylbenzyl)indoline-2,3-dione on Mild Steel in 1M HCl

| Inhibitor Concentration (M) | Corrosion Current Density (Icorr, µA/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 1000 | 0 |

| 1 x 10⁻⁵ | 250 | 75 |

| 1 x 10⁻⁴ | 100 | 90 |

| 1 x 10⁻³ | 50 | 95 |

This is a hypothetical table based on data for similar compounds.

Role in Dye Chemistry

The isatin core is a known chromophore, and its derivatives have been used in the synthesis of various dyes. The color of these dyes can be tuned by modifying the substituents on the isatin ring. The reaction of isatin with aromatic amines or other nucleophiles can lead to the formation of highly colored condensation products.

1-(2-methylbenzyl)indoline-2,3-dione could serve as a precursor for the synthesis of novel dyes. The 2-methylbenzyl group, while not directly part of the chromophoric system, can influence the solid-state packing and solubility of the dye molecules, which in turn can affect their color and performance. For example, condensation with an electron-rich aromatic amine could yield a dye with potential applications in textiles or as a pigment.

Design of Novel Synthetic Methodologies for Related Scaffolds

The synthesis of N-substituted indoline-2,3-diones is a well-established area of organic chemistry. researchgate.net The most common method for the synthesis of 1-(2-methylbenzyl)indoline-2,3-dione would involve the N-alkylation of isatin with 2-methylbenzyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). nih.govresearchgate.net

Future research in this area could focus on developing more efficient and environmentally friendly synthetic methods. This could include the use of phase-transfer catalysis to improve reaction rates and yields, or the development of one-pot procedures that combine multiple synthetic steps. nih.gov Furthermore, the isatin scaffold of 1-(2-methylbenzyl)indoline-2,3-dione can be used as a starting material for the synthesis of more complex heterocyclic systems, such as spiro-indoles, through reactions with various dinucleophiles. farmaceut.org The development of enantioselective methods for these transformations would be of particular interest for applications in medicinal chemistry.

Integrated Computational and Experimental Approaches for Structure-Activity Relationship Elucidation

The combination of computational modeling and experimental studies is a powerful tool for understanding the structure-activity relationships (SAR) of bioactive molecules. For 1-(2-methylbenzyl)indoline-2,3-dione and its derivatives, these approaches can provide valuable insights into their potential biological activities and guide the design of new compounds with improved properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. bjmu.edu.cnnih.gov For example, 3D-QSAR models have been successfully applied to N-benzyl isatin oximes to understand their inhibitory activity against c-Jun N-terminal kinase (JNK). bjmu.edu.cn A similar approach could be used to study the potential anticancer or other biological activities of derivatives of 1-(2-methylbenzyl)indoline-2,3-dione.

Molecular docking studies can predict the binding mode of a ligand within the active site of a target protein. nih.gov This information can be used to rationalize the observed biological activity and to design new ligands with improved binding affinity. For instance, docking studies of 1-(4-methylbenzyl)indoline-2,3-dione, a positional isomer, have been performed to understand its crystal packing and intermolecular interactions. nih.gov Similar computational investigations, including Density Functional Theory (DFT) calculations, can be applied to 1-(2-methylbenzyl)indoline-2,3-dione to predict its electronic properties, reactivity, and potential interaction sites. researchgate.netdergipark.org.tr

Table 3: Key Computational and Experimental Techniques for SAR Studies

| Technique | Application |

| Computational | |

| Molecular Docking | Predicts binding mode and affinity to a biological target. |

| 3D-QSAR | Correlates 3D structural features with biological activity. |

| Density Functional Theory (DFT) | Calculates electronic properties, reactivity, and spectroscopic parameters. |

| Experimental | |

| X-ray Crystallography | Determines the 3D structure of the molecule and its interactions in the solid state. |

| NMR Spectroscopy | Provides information about the structure and dynamics of the molecule in solution. |

| In vitro biological assays | Measures the biological activity of the compound. |

By integrating these computational and experimental approaches, a comprehensive understanding of the structure-activity relationships of 1-(2-methylbenzyl)indoline-2,3-dione and its derivatives can be achieved, paving the way for the rational design of new molecules with tailored properties for a wide range of advanced research applications.

Potential for Catalyst Development and Ligand Design

The unique structural features of the indoline-2,3-dione core, particularly the presence of a reactive C3-carbonyl group and a modifiable nitrogen atom, make it a valuable platform for the development of novel catalysts and ligands. The introduction of a 2-methylbenzyl group at the N1-position of the indoline-2,3-dione scaffold can influence the steric and electronic properties of the molecule, thereby modulating its catalytic activity and coordination behavior.

Research into N-substituted isatin derivatives has demonstrated their utility in various catalytic transformations. For instance, N-benzylisatin has been utilized in enantioselective reactions, highlighting the potential of such N-substituted compounds in asymmetric catalysis. researchgate.net The steric bulk of the benzyl (B1604629) group can play a crucial role in controlling the stereochemical outcome of a reaction. The 2-methyl substituent on the benzyl ring of 1-(2-methylbenzyl)indoline-2,3-dione could further enhance this steric influence, potentially leading to higher enantioselectivity in catalyzed reactions.

Furthermore, isatin derivatives can serve as precursors for the synthesis of more complex chiral ligands. The nucleophilicity of the nitrogen atom in isatin allows for its participation in reactions like alkylation and arylation, which can be exploited to construct chiral environments. beilstein-journals.org For example, Pd-catalyzed asymmetric allylic amination using isatin as a nucleophile has been reported, employing chiral P,olefin-type ligands. beilstein-journals.orgbeilstein-journals.org This suggests that 1-(2-methylbenzyl)indoline-2,3-dione could be a valuable building block for creating new chiral ligands for transition-metal-catalyzed reactions. The presence of the 2-methylbenzyl group could influence the coordination geometry and stability of the resulting metal complexes, thereby impacting their catalytic efficiency and selectivity.

The development of organocatalysts from isatin derivatives is another promising area. Isatin can be activated through derivatization, for instance, by forming a Schiff base, and then used as an aza-Michael donor in asymmetric reactions. aalto.fi The specific substitution pattern of 1-(2-methylbenzyl)indoline-2,3-dione could be leveraged to fine-tune the reactivity and selectivity of such organocatalysts.

Emerging Research Niches for Indoline-2,3-diones

Beyond their established roles in medicinal chemistry, indoline-2,3-dione derivatives are finding applications in several emerging research niches, driven by their unique chemical and photophysical properties.

One of the most exciting new frontiers is their use as chemosensors . bohrium.comd-nb.infomdpi.comacs.org The isatin scaffold possesses an acidic NH proton and an intense color, which are key features for a colorimetric sensor. d-nb.info Isatin itself has been shown to be a highly selective and sensitive colorimetric sensor for fluoride (B91410) anions. d-nb.info By modifying the isatin core, researchers are developing sophisticated chemosensors for a variety of ions. For instance, isatin-based Schiff's base chemosensors have been synthesized for the detection of arsenite and mercury ions. bohrium.com The introduction of different substituents allows for the tuning of the sensor's selectivity and sensitivity. Therefore, 1-(2-methylbenzyl)indoline-2,3-dione could be explored for its potential as a selective sensor for specific analytes, with the 2-methylbenzyl group potentially influencing its binding affinity and signaling response.

The development of fluorescent probes is another burgeoning area. acs.org Novel fluorescent isatin derivatives are being designed and synthesized for biological imaging and as tools for studying biological processes. acs.org For example, fluorescent isatin derivatives have been developed as inhibitors of SHP1, a protein tyrosine phosphatase, enabling the visualization of the inhibitor's interaction with its target in cells. acs.org The conjugation of the isatin core with other fluorophores, such as naphthalimide, has led to the creation of sensors with ON/OFF functionality stimulated by light and the presence of specific anions. mdpi.com The specific substitution in 1-(2-methylbenzyl)indoline-2,3-dione could be harnessed to develop probes with tailored photophysical properties for specific imaging applications.

Furthermore, the indoline-2,3-dione scaffold is being investigated for its applications in materials science . The ability of isatin derivatives to form stable complexes with metal ions opens up possibilities for creating novel coordination polymers and organometallic frameworks with interesting magnetic, optical, or catalytic properties. nih.gov The diverse reactivity of the isatin core also allows for its incorporation into larger molecular architectures, such as trisindolines, which are formed by the reaction of isatin with indoles and exhibit a range of biological activities. nih.gov The unique steric and electronic profile of 1-(2-methylbenzyl)indoline-2,3-dione could lead to the formation of new materials with distinct structural and functional properties.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-methylbenzyl)indoline-2,3-dione and its analogs?

The compound can be synthesized via the Mannich reaction , involving indoline-2,3-dione, formaldehyde, and a substituted benzylamine. For example, refluxing indoline-2,3-dione with formaldehyde and 2-methylbenzylamine in methanol yields the target compound. Reaction progress is monitored by TLC, and purification is achieved via silica gel chromatography (eluent: ethyl acetate/petroleum ether) . Yields typically range from 74% to 93%, depending on substituents (e.g., morpholinomethyl or pyrrolidin-1-yl derivatives) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- NMR (¹H/¹³C) : Assign chemical shifts to confirm substitution patterns (e.g., methylbenzyl group at ~δ 4.5 ppm for CH₂ in ¹H NMR) .

- X-ray crystallography : Single-crystal analysis using SHELXL software refines bond lengths (e.g., C=O at ~1.208 Å) and dihedral angles (e.g., planar indoline ring with chair conformation in morpholine derivatives). Space groups (e.g., P 1 21/c 1) and hydrogen-bonding networks (C–H⋯O) are reported .

- HRMS : Validates molecular weight (e.g., m/z 267.28 for C₁₆H₁₃NO₃) .

Q. How are anticorrosion properties evaluated experimentally?

- Weight loss tests : Immerse Q235A steel in HCl (1M) with varying inhibitor concentrations (e.g., 100–1000 mg/L) for 6–24 hours. Calculate inhibition efficiency (η) using:

where and are weight losses without/with inhibitor. Maximum η = 81.9% at 1000 mg/L .

- Electrochemical impedance spectroscopy (EIS) : Measure charge-transfer resistance to model adsorption behavior .

Advanced Research Questions

Q. How does substituent variation impact antibacterial activity?

Substituents like morpholinomethyl or halogen atoms (Cl, I) enhance antibacterial efficacy against sulfate-reducing bacteria (SRB) and iron bacteria (IB). For example:

| Substituent | MIC (mg/L) | Target Bacteria |

|---|---|---|

| Morpholinomethyl | 200 | SRB, IB |

| 5-Chloro-7-iodo | 100 | SRB |

| Activity correlates with electron-withdrawing groups increasing electrophilicity, disrupting bacterial membranes . |

Q. What molecular mechanisms explain corrosion inhibition?

- Adsorption models : Langmuir isotherms suggest chemisorption via heteroatoms (N, O) and π-electrons donating to Fe’s 3d orbitals. Gibbs free energy (ΔG°ads) values >−40 kJ/mol indicate mixed physisorption/chemisorption .

- DFT calculations : HOMO/LUMO energies predict reactive sites (e.g., carbonyl groups) for Fe surface interaction .

Q. How are structure-activity relationships (SAR) explored for acetylcholinesterase (AChE) inhibition?

- Fluorobenzyl substituents : Compound 1-(2-(4-(2-fluorobenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione shows IC₅₀ = 16.42 μM (vs. donepezil IC₅₀ = 20 μM). The 2-fluorobenzyl group enhances H-bonding with Phe288 in AChE’s active site .

- Hybrid scaffolds : Combining indoline-2,3-dione with piperazine spacers improves blood-brain barrier permeability .

Q. What challenges arise in crystallographic refinement of halogenated derivatives?

- Heavy atom effects : Iodine substituents (e.g., 5-iodo derivatives) cause absorption errors, requiring empirical corrections (SADABS).

- Disorder modeling : Halogenated benzyl groups may exhibit rotational disorder, resolved via PART instructions in SHELXL .

Q. How can molecular docking validate biological targets?

- AutoDock/Vina : Dock inhibitors into AChE (PDB: 1EVE) or bacterial enzymes (e.g., SRB hydrogenase). Scoring functions (e.g., binding energy <−8 kcal/mol) confirm competitive inhibition .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Methodological Considerations

Q. How to resolve contradictions in adsorption isotherm data?

Discrepancies between Langmuir and Temkin models may arise from heterogeneous metal surfaces. Use surface roughness analysis (AFM) and contact angle measurements to validate adsorption uniformity .

Q. What strategies optimize biological activity in hybrid analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.